molecular formula C22H45NO3 B13809966 Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester CAS No. 63833-80-7

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester

Cat. No.: B13809966
CAS No.: 63833-80-7
M. Wt: 371.6 g/mol
InChI Key: QZEJJPSZCXBLAI-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]ethyl stearate is a chemical compound with the molecular formula C24H49NO4. It is an ester derived from stearic acid and 2-[(2-hydroxyethyl)amino]ethanol. This compound is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]ethyl stearate typically involves the esterification of stearic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 2-[(2-hydroxyethyl)amino]ethyl stearate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]ethyl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction could produce simpler alcohols .

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]ethyl stearate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.

    Medicine: It is used in the development of drug delivery systems due to its biocompatibility and ability to form micelles.

    Industry: The compound is utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]ethyl stearate involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of active pharmaceutical ingredients .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)amino]ethyl palmitate
  • 2-[(2-Hydroxyethyl)amino]ethyl oleate
  • 2-[(2-Hydroxyethyl)amino]ethyl laurate

Uniqueness

Compared to similar compounds, 2-[(2-hydroxyethyl)amino]ethyl stearate has a longer carbon chain, which enhances its hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant action and stability in emulsions .

Properties

CAS No.

63833-80-7

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethyl octadecanoate

InChI

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3

InChI Key

QZEJJPSZCXBLAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNCCO

Origin of Product

United States

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